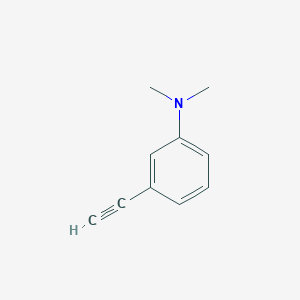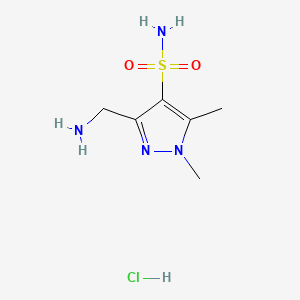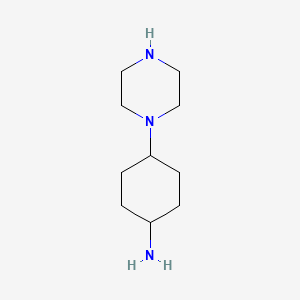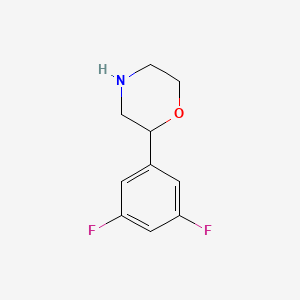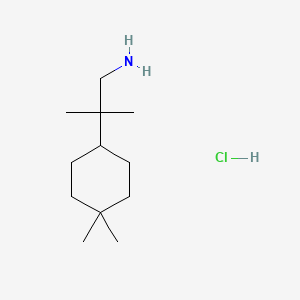
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride is an organic compound that belongs to the class of amines. It features a cyclohexane ring substituted with two methyl groups and an amine group attached to a propyl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler hydrocarbons.
Substitution with Methyl Groups:
Attachment of the Propyl Chain: The propyl chain is introduced through a series of substitution reactions, often involving the use of Grignard reagents.
Formation of the Amine Group: The amine group is introduced through amination reactions, typically using ammonia or amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used to ensure efficient mixing and reaction control.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, and solvents like toluene or ethanol are employed to dissolve reactants and control reaction temperatures.
Purification: The final product is purified through crystallization, distillation, or chromatography to achieve the desired purity and yield.
化学反应分析
Types of Reactions
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, dichloromethane.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation Products: Ketones, alcohols.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Substituted amines.
科学研究应用
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of amine-related biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring and an amine group.
2-Methylcyclohexylamine: Similar structure but with only one methyl group on the cyclohexane ring.
4,4-Dimethylcyclohexanone: Contains a ketone group instead of an amine.
Uniqueness
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
分子式 |
C12H26ClN |
|---|---|
分子量 |
219.79 g/mol |
IUPAC 名称 |
2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-11(2)7-5-10(6-8-11)12(3,4)9-13;/h10H,5-9,13H2,1-4H3;1H |
InChI 键 |
IOGXEWKFEOKISM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C(C)(C)CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)

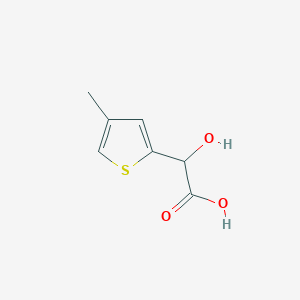
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
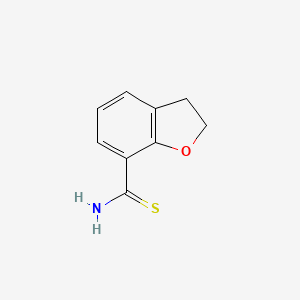
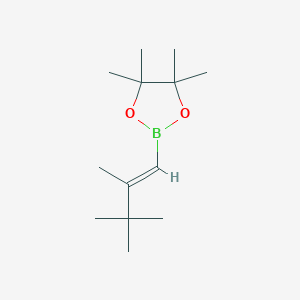

![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)
